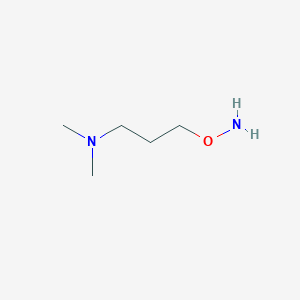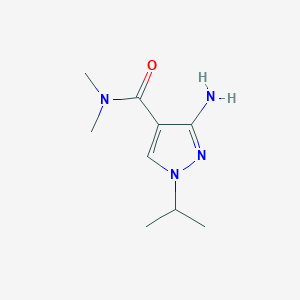
3-(aminooxy)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminooxy)-N,N-dimethylpropan-1-amine is a chemical compound that features an aminooxy functional group. This compound is of interest due to its unique reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of the aminooxy group makes it a strong nucleophile, which can participate in various chemical reactions.
Métodos De Preparación
The synthesis of 3-(aminooxy)-N,N-dimethylpropan-1-amine typically involves the reaction of an appropriate precursor with hydroxylamine or its derivatives. One common method is the reductive amination of a carbonyl compound with hydroxylamine, followed by further functionalization to introduce the dimethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(aminooxy)-N,N-dimethylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(aminooxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecules through oxime ligation and other bioorthogonal reactions.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(aminooxy)-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The aminooxy group can form stable imines with carbonyl compounds, which is a key step in many of its applications. This interaction can inhibit the activity of certain enzymes or modify the structure of biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-(aminooxy)-N,N-dimethylpropan-1-amine can be compared with other aminooxy compounds, such as aminooxyacetic acid and 3-aminooxy-1-propanamine. While these compounds share the aminooxy functional group, they differ in their additional substituents and overall structure, which can influence their reactivity and applications. The unique combination of the aminooxy group with the dimethylamino group in this compound provides distinct properties that can be advantageous in specific contexts.
Propiedades
Fórmula molecular |
C5H14N2O |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
O-[3-(dimethylamino)propyl]hydroxylamine |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-3-5-8-6/h3-6H2,1-2H3 |
Clave InChI |
CCSGLLUTWAFKJC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)

![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)


![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11731012.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
![1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11731020.png)
